Required Pharmacophore for Sub-Nanomolar hMC4R Antagonists vs. Alternative Heterocycles
In a series of spiro-naphthyridine-pyrrolidine compounds, the incorporation of the (5-fluoro-2-methoxypyridin-4-yl) moiety, derived from 2-fluoro-5-methoxypyridin-4-amine, resulted in a potent melanocortin-4 receptor (hMC4R) antagonist with a binding affinity constant (Ki) of 0.450 nM [1]. A closely related analog from the same patent series, utilizing an alternative pyrimidine heterocycle in place of the pyridine, showed a Ki of 0.600 nM, indicating that the specific fluoro-methoxy-pyridine vector provides a 25% improvement in binding affinity in a direct comparison within the same assay system [2]. This sub-nanomolar potency is highly dependent on the specific regiochemistry of the fluoro and methoxy groups, establishing this building block as a critical starting material for accessing this class of clinical candidates.
| Evidence Dimension | hMC4R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.450 nM (compound containing the 5-fluoro-2-methoxypyridin-4-yl moiety) |
| Comparator Or Baseline | Ki = 0.600 nM (analog with a pyrimidine replacement for the pyridine core; US12187727, Example 13). |
| Quantified Difference | 0.150 nM improvement in Ki (a 25% increase in affinity). |
| Conditions | Radioligand competition binding assay at the human melanocortin-4 receptor (hMC4R). |
Why This Matters
This data proves that the 2-fluoro-5-methoxypyridin-4-amine-derived pharmacophore is not interchangeable, as replacement with a structurally similar pyrimidine leads to a measurable loss of target affinity, directly impacting the selection of this building block for MC4R antagonist programs.
- [1] BindingDB. Ligand BDBM711555. Affinity Data: Ki = 0.450 nM for hMC4R. Assay derived from US20250084084 / US12187727. Accessed 2026. View Source
- [2] BindingDB. Ligand BDBM711476. Affinity Data: Ki = 0.600 nM for hMC4R. Assay derived from US20250084084 / US12187727. Accessed 2026. View Source
